N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide
Description
N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide (CAS: 1807884-98-5) is a pyrazine derivative featuring a 2,2-dimethylpropanamide (pivalamide) group attached to the pyrazin-2-yl ring at the 5-position, substituted with an acetyl moiety. Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 256.06 g/mol .
Properties
IUPAC Name |
N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(15)8-5-13-9(6-12-8)14-10(16)11(2,3)4/h5-6H,1-4H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQJLVOATZBNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride.
Attachment of the 2,2-Dimethylpropanamide Group: This step involves the reaction of the pyrazine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases or interact with DNA, affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following compounds share the 2,2-dimethylpropanamide backbone but differ in aromatic substituents:
Key Observations :
- Electron-Withdrawing vs.
Physicochemical and Functional Properties
Biological Activity
N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-acetylpyrazine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide. In vitro assays demonstrated its effectiveness against various cancer cell lines. For instance, the compound exhibited significant cytotoxic effects on human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cells, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Patu8988 | 12.5 | Induction of apoptosis |
| SGC7901 | 15.3 | Cell cycle arrest |
| SMMC7721 | 10.8 | Caspase activation |
The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells.
Neuroprotective Effects
Another area of interest is the neuroprotective effect of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide. In a study assessing its impact on neurodegenerative conditions, the compound demonstrated inhibition of monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| MAO-A | 4.52 | Competitive |
| MAO-B | 0.059 | Non-competitive |
These findings suggest that N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide may serve as a lead compound for developing neuroprotective agents.
Case Studies
-
Case Study on Cancer Cell Lines :
A series of experiments were conducted using N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.- Methodology : MTT assays and flow cytometry were employed to evaluate cell viability and apoptosis.
- Results : The compound showed a dose-dependent decrease in viability across all tested lines.
-
Neuroprotective Study :
In vivo studies were performed on rodent models to assess the neuroprotective effects against induced oxidative stress. Treatment with N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide resulted in reduced markers of oxidative damage and improved behavioral outcomes.- Outcomes : Significant reductions in malondialdehyde (MDA) levels were observed, indicating decreased lipid peroxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
